![molecular formula C14H21N3O3 B2551982 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid CAS No. 452088-62-9](/img/structure/B2551982.png)
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Degradation and Stability of Related Compounds
- Nitisinone Stability and Degradation : A study on nitisinone, a triketone herbicide derivative used in medical treatment, employed LC-MS/MS to investigate its stability and degradation products under various conditions. The research highlighted the formation of degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid and their stability, contributing to a better understanding of the compound's medical applications and potential environmental impacts (Barchańska et al., 2019).
Pharmaceutical and Biological Applications
Chlorogenic Acid (CGA) Pharmacological Review : Chlorogenic Acid, a phenolic compound, exhibits a range of therapeutic roles, including antioxidant, antibacterial, and neuroprotective effects. This review expands the scope of knowledge on CGA, suggesting its potential use as a natural food additive and in the development of therapeutic agents (Naveed et al., 2018).
Benzoic Acid Derivatives on Plant Metabolism : Research on the effects of amino derivatives of benzoic acid on the respiration of barley leaves indicates the intricate interactions between these compounds and plant metabolic processes, providing insights into their potential agricultural applications (Nagutb, 1964).
Synthesis and Characterization
- Salicylic Acid Derivative Synthesis : A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated promising COX-2 specificity, toxicity profile, and anti-inflammatory activity. This review outlines the compound's discovery, potential activity, and benefits, highlighting its significance in drug development (Tjahjono et al., 2022).
Environmental and Analytical Chemistry
- Antioxidant Activity Determination Methods : A comprehensive review of analytical methods for assessing antioxidant activity sheds light on the detection mechanisms, advantages, and limitations of various assays, including ORAC, HORAC, CUPRAC, and DPPH tests. This information is crucial for antioxidant analysis in complex samples across food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-12-10-11(14(18)19)2-3-13(12)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHZWWOENWNDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

![N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2551903.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2551905.png)
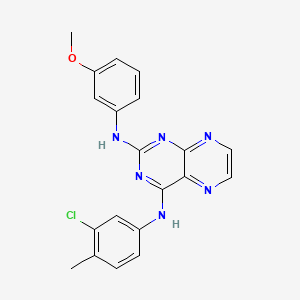


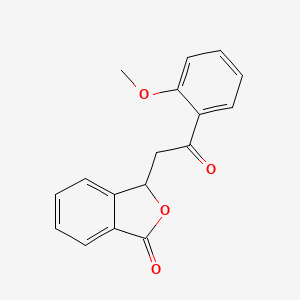
![N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2551917.png)
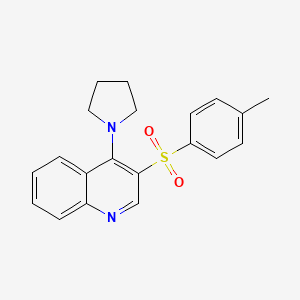
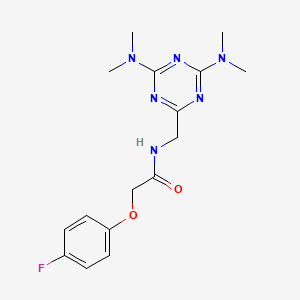
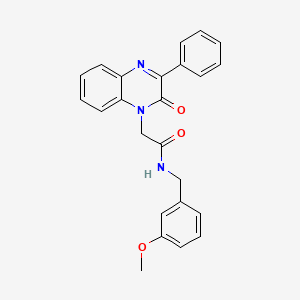
![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)
